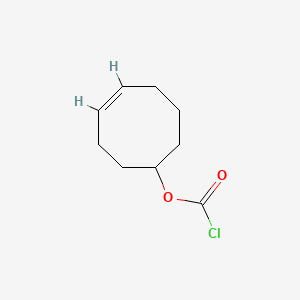

Cyclooct-4-en-1-yl chloroformate

Description

Cyclooct-4-en-1-yl chloroformate is a chloroformate ester characterized by an eight-membered cycloalkenyl ring system. Chloroformates are highly reactive acylating agents widely used in organic synthesis, particularly for introducing carbonate or carbamate functionalities. These properties may influence its stability, selectivity in reactions, and suitability for specialized applications like pharmaceutical intermediates or polymer chemistry.

Properties

Molecular Formula |

C9H13ClO2 |

|---|---|

Molecular Weight |

188.65 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] carbonochloridate |

InChI |

InChI=1S/C9H13ClO2/c10-9(11)12-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2/b2-1- |

InChI Key |

VNECEPOVYHUNFS-UPHRSURJSA-N |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)Cl |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooct-4-en-1-yl chloroformate can be synthesized through the reaction of cyclooct-4-en-1-ol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of phosgene, a highly toxic reagent .

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-en-1-yl chloroformate undergoes several types of chemical reactions, including:

Nucleophilic substitution: Reaction with amines to form carbamates.

Esterification: Reaction with alcohols to form carbonate esters.

Formation of mixed anhydrides: Reaction with carboxylic acids.

Common Reagents and Conditions

Amines: For carbamate formation, typically in the presence of a base to absorb HCl.

Alcohols: For carbonate ester formation, also in the presence of a base.

Carboxylic acids: For mixed anhydride formation, again with a base to neutralize HCl.

Major Products Formed

Carbamates: Formed from reaction with amines.

Carbonate esters: Formed from reaction with alcohols.

Mixed anhydrides: Formed from reaction with carboxylic acids.

Scientific Research Applications

Cyclooct-4-en-1-yl chloroformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooct-4-en-1-yl chloroformate involves the formation of reactive intermediates that can undergo nucleophilic attack. The chloroformate group is highly reactive, allowing for the formation of carbamates, carbonate esters, and mixed anhydrides. These reactions typically proceed via nucleophilic substitution mechanisms, with the base present in the reaction mixture serving to neutralize the hydrochloric acid byproduct .

Comparison with Similar Compounds

Comparative Analysis with Similar Chloroformates

The following comparison focuses on structurally analogous chloroformates, emphasizing reactivity, stability, and applications.

Cyclopentyl Chloroformate

- Structure : Cycloalkyl chloroformate with a five-membered ring.

- CAS No.: 50715-28-1; Molecular Formula: C₆H₉ClO₂; Molecular Weight: 148.59 g/mol .

- Stability : Stable up to 8°C but decomposes upon heating. Reacts with water, necessitating anhydrous conditions .

- Applications : Primarily used in synthesizing pharmaceuticals (e.g., APIs) and agrochemicals due to its efficient acylation capabilities .

- However, the strained cycloalkenyl ring in Cyclooct-4-en-1-yl chloroformate may increase electrophilicity, favoring nucleophilic substitution reactions.

Ethyl Chloroformate

- Structure : Straight-chain aliphatic chloroformate.

- CAS No.: 541-41-3; Molecular Formula: C₃H₅ClO₂; Molecular Weight: 108.52 g/mol .

- Stability : Highly reactive; hydrolyzes rapidly in aqueous environments.

- Applications: Common in derivatizing amino acids for GC analysis and synthesizing urethanes .

- Comparison : Ethyl chloroformate’s simpler structure allows for broad utility but lacks the regioselectivity imparted by cyclic systems. This compound’s bulky ring may confer steric control in reactions, reducing side products.

Chloromethyl Chloroformate

- Structure : Contains a chloromethyl group (–CH₂Cl).

- CAS No.: 22128-62-7; Molecular Formula: C₂H₂Cl₂O₂; Molecular Weight: 148.94 g/mol .

- Stability : Lachrymator (tear-inducing); reacts violently with water.

- Comparison : The chloromethyl group enhances electrophilicity but introduces safety hazards. This compound’s cycloalkenyl group may offer a balance between reactivity and manageability.

Cyclohexyl Chloroformate

- Structure : Six-membered cycloalkyl chloroformate.

- CAS No.: 13248-54-9; Molecular Formula: C₇H₁₁ClO₂; Molecular Weight: 162.61 g/mol .

- Stability : Less reactive than cyclopentyl derivatives due to reduced ring strain.

- Applications : Used in peptide synthesis and polymer chemistry.

- Comparison : The larger cyclohexyl ring reduces reactivity compared to this compound, which may benefit from both ring strain and unsaturation for targeted reactions.

Data Table: Key Properties of Chloroformates

Research Findings and Mechanistic Insights

- Reactivity Trends : Cycloalkyl chloroformates generally exhibit higher stability than aliphatic analogs due to reduced electrophilicity. However, unsaturation in this compound likely increases reactivity at the carbonyl carbon, analogous to α,β-unsaturated esters .

- Derivatization Efficiency : Ethyl and methyl chloroformates are preferred for GC analysis due to rapid reaction kinetics, but Cyclooct-4-en-1-yl derivatives may offer selectivity for bulky substrates .

- Safety Profile : Cyclopentyl and cyclohexyl chloroformates are less hazardous than chloromethyl derivatives, which require stringent handling . This compound’s hazards remain unstudied but inferred to align with cycloalkyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.